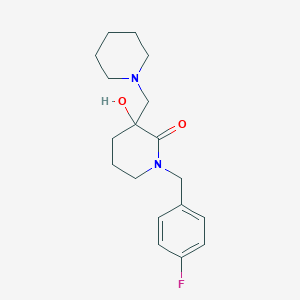
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as FPPP, is a synthetic compound that belongs to the class of piperidinone derivatives. FPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can modulate various neurological functions such as motor control, reward, and motivation. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been shown to have a higher affinity for D1 and D5 dopamine receptors compared to D2 and D3 receptors.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has also been shown to increase the expression of c-fos, a marker of neuronal activation, in various brain regions.
実験室実験の利点と制限
One advantage of using 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone in lab experiments is its high potency and selectivity for dopamine receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation is that 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine the long-term effects of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone on brain function and behavior.
合成法
The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone involves several steps, including the reaction of 4-fluorobenzaldehyde with piperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-chloro-1,2-propanediol to yield 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. The purity of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be enhanced through recrystallization.
科学的研究の応用
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has also been used to study the role of dopamine in drug addiction and reward pathways.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c19-16-7-5-15(6-8-16)13-21-12-4-9-18(23,17(21)22)14-20-10-2-1-3-11-20/h5-8,23H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMGGFUMROIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-difluorophenyl)sulfonyl]-2-(4-fluorophenyl)pyrrolidine](/img/structure/B6129015.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6129044.png)

![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)
![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B6129109.png)